Moderate D3 Affinity with Defined Selectivity Window vs. D2: A Procurement-Relevant Differentiator
In a [35S]GTPγS functional antagonist assay using human D3 and D2 receptors expressed in CHO cells, 2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibited a Ki of 25.1 nM at D3 and 316 nM at D2, yielding a D3/D2 selectivity ratio of 12.6-fold . By contrast, the clinical-stage D3 antagonist NGB 2904 shows a Ki of 1.4 nM at D3 and 217 nM at D2 (155-fold selectivity), while PG-01037 exhibits a Ki of 0.7 nM at D3 and 93 nM at D2 (133-fold selectivity) . The substantially lower D3 affinity of the target compound (18- to 36-fold less potent) provides a distinct experimental window for studies where sub-nanomolar receptor saturation would mask physiological response dynamics.
| Evidence Dimension | D3 receptor binding affinity (Ki) and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | Ki(D3) = 25.1 nM; Ki(D2) = 316 nM; D3/D2 ratio = 12.6 |
| Comparator Or Baseline | NGB 2904: Ki(D3) = 1.4 nM, Ki(D2) = 217 nM, ratio = 155. PG-01037: Ki(D3) = 0.7 nM, Ki(D2) = 93 nM, ratio = 133. |
| Quantified Difference | Target compound is 18-fold less potent at D3 than NGB 2904 and 36-fold less potent than PG-01037; selectivity ratio is 8%–12% of the comparators. |
| Conditions | [35S]GTPγS binding assay, human D3 and D2 receptors expressed in CHO cells (target); radioligand displacement assays (comparators). |
Why This Matters
For studies requiring partial D3 receptor occupancy without full saturation, this compound's moderate affinity prevents the ceiling effect seen with sub-nanomolar D3 antagonists, enabling dose-response differentiation that is unattainable with high-potency comparators.
- [1] BindingDB Entry BDBM50414564 (CHEMBL562833). Affinity data for human D3 and D2 receptors. BindingDB, accessed April 2026. View Source
